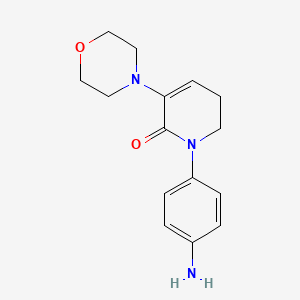

1-(4-Aminofenil)-3-morfolino-5,6-dihidropiridin-2(1H)-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one is a compound of significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring fused with a dihydropyridinone core, and an aminophenyl group, which contributes to its diverse chemical reactivity and biological activity.

Aplicaciones Científicas De Investigación

1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its use as a pharmaceutical intermediate and its potential therapeutic effects.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzaldehyde with morpholine and an appropriate β-ketoester under acidic or basic conditions to form the dihydropyridinone ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents like sodium borohydride.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are frequently used.

Major Products:

Mecanismo De Acción

The mechanism of action of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

2-(4-Aminophenyl)benzothiazole derivatives: These compounds share the aminophenyl group and exhibit similar biological activities.

4-(4-Diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine: This compound has a similar pyridine core and is used in similar applications

Uniqueness: 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one is unique due to its morpholine ring, which imparts distinct chemical and biological properties.

Actividad Biológica

1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, also known as Apixaban Impurity S, is a compound that serves as an important intermediate in the synthesis of Apixaban, a potent anticoagulant. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications in therapeutic applications.

- Molecular Formula : C15H19N3O2

- Molecular Weight : 273.33 g/mol

- CAS Number : 1267610-26-3

- Melting Point : >246°C (dec.)

- Boiling Point : 491.5 ± 45.0 °C (predicted) .

1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one functions primarily as a selective inhibitor of factor Xa in the coagulation cascade. By inhibiting this key enzyme, it prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots. This mechanism is crucial for its role in preventing thromboembolic events in patients with conditions such as atrial fibrillation and after orthopedic surgeries .

Anticoagulant Activity

Research indicates that this compound exhibits significant anticoagulant properties similar to those of its parent compound, Apixaban. In vitro studies have demonstrated that it effectively inhibits factor Xa activity, leading to decreased thrombin generation and clot formation .

Toxicological Studies

Toxicological assessments have shown that while the compound has beneficial anticoagulant effects, it may also exhibit cytotoxicity at high concentrations. Studies involving various cell lines revealed dose-dependent responses where lower concentrations had minimal effects on cell viability while higher concentrations induced apoptosis .

Clinical Implications

1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one has been evaluated in several preclinical studies focusing on its potential use in managing venous thromboembolism (VTE). For instance:

- A study published in Thrombosis Research highlighted its efficacy in reducing thrombus formation in animal models post-surgery .

- Another research article indicated that it could be beneficial as a preventive measure against stroke in patients with atrial fibrillation .

Comparative Studies

A comparative study assessed the anticoagulant effects of various factor Xa inhibitors, including Apixaban and its intermediates. The results indicated that 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one exhibited comparable potency to Apixaban but with varying pharmacokinetic profiles .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C15H19N3O2 |

| Molecular Weight | 273.33 g/mol |

| CAS Number | 1267610-26-3 |

| Melting Point | >246°C (dec.) |

| Boiling Point | 491.5 ± 45.0 °C (predicted) |

| Anticoagulant Activity | Factor Xa inhibition |

| Toxicity | Dose-dependent cytotoxicity |

Propiedades

IUPAC Name |

1-(4-aminophenyl)-5-morpholin-4-yl-2,3-dihydropyridin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c16-12-3-5-13(6-4-12)18-7-1-2-14(15(18)19)17-8-10-20-11-9-17/h2-6H,1,7-11,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGIGSPFTMLIMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.